molecular formula C19H15N3O7 B11096389 5-({3-Methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione

5-({3-Methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione

Cat. No.: B11096389
M. Wt: 397.3 g/mol
InChI Key: SLZZFYSMCUJPDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-({3-Methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a diazinane ring, methoxy groups, and a nitrophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({3-Methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione typically involves condensation reactions between a diazinane derivative and an aromatic aldehyde. The presence of methoxy and nitrophenyl groups may require specific reaction conditions to ensure successful synthesis. Common reagents used in the synthesis include strong acids or bases to catalyze the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This may include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-({3-Methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions may require reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-({3-Methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to enzyme dysfunction.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-({3-Methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes related to enzyme function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    Acetylacetone: Another compound with keto-enol tautomerism, similar to the diazinane ring structure.

    Diketene: Used in the synthesis of various acetoacetate derivatives.

Uniqueness

5-({3-Methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione is unique due to its combination of methoxy, nitrophenyl, and diazinane groups, which confer specific chemical and biological properties not found in simpler compounds like ethyl acetoacetate or acetylacetone.

Properties

Molecular Formula

C19H15N3O7

Molecular Weight

397.3 g/mol

IUPAC Name

5-[[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C19H15N3O7/c1-28-16-9-12(8-14-17(23)20-19(25)21-18(14)24)4-7-15(16)29-10-11-2-5-13(6-3-11)22(26)27/h2-9H,10H2,1H3,(H2,20,21,23,24,25)

InChI Key

SLZZFYSMCUJPDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)NC2=O)OCC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.